[1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride
Description
[1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride (CAS: CID 138040584) is a fluorinated sulfonyl chloride with the molecular formula C₇H₁₁ClF₂O₂S and a molecular weight of 232.52 g/mol. Its structure features a cyclobutyl ring substituted with a 2,2-difluoroethyl group and a methanesulfonyl chloride moiety. Key identifiers include:
Properties
IUPAC Name |
[1-(2,2-difluoroethyl)cyclobutyl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-7(2-1-3-7)4-6(9)10/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXKOJCTJUHJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(F)F)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of [1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride involves several synthetic routes and reaction conditions. One common method is the reaction of [1-(2,2-Difluoroethyl)cyclobutyl]methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
[1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride is utilized as a versatile building block in the synthesis of various pharmaceutical agents. Its ability to introduce sulfonyl groups makes it valuable in creating sulfonamide derivatives, which are known for their antibacterial properties.
- Case Study : In a study focused on developing inhibitors for human immunodeficiency virus (HIV), researchers employed this compound to synthesize novel indazole derivatives with promising antiviral activity. The synthesis involved multiple reaction steps where this compound acted as a key intermediate, facilitating the formation of complex molecular structures essential for biological activity .
Development of Anticancer Agents
The compound has also been explored for its potential in anticancer drug development. By modifying existing frameworks with the difluoroethyl group, researchers have been able to enhance the pharmacological profiles of certain anticancer agents.
- Case Study : A recent investigation reported the synthesis of a series of indazole-based compounds using this compound as an intermediate. These compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .
Bioconjugation Techniques
The use of this compound in bioconjugation techniques has gained attention due to its ability to selectively modify biomolecules. This property is particularly useful in creating targeted drug delivery systems.
- Research Findings : Studies have demonstrated that conjugating this compound with antibodies can enhance the specificity and efficacy of drug delivery systems aimed at cancer cells . The difluoroethyl moiety aids in improving the pharmacokinetic properties of the conjugates.
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for sulfonamide derivatives | HIV inhibitors synthesis |
| Anticancer Development | Modifying frameworks for enhanced anticancer activity | Indazole derivatives with cytotoxic effects |
| Bioconjugation Techniques | Selective modification of biomolecules for targeted delivery | Antibody-drug conjugates enhancing specificity |
Mechanism of Action
The mechanism of action of [1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride involves its interaction with molecular targets and pathways. The compound’s sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows it to modify the function of these molecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl Chloride
This isomer differs in the fluorine substitution pattern on the ethyl group (1,1-difluoro vs. 2,2-difluoro). Key comparative data are summarized below:
Key Differences :
Non-Fluorinated Analogues
- Lower Molecular Weight : ~198.7 g/mol (absence of fluorine).
- Reduced Lipophilicity : Fluorine atoms enhance lipid solubility, critical for pharmaceutical applications.
- Higher Reactivity : Sulfonyl chlorides without electron-withdrawing fluorines may hydrolyze faster.
Contrast with Phosphonofluoridate Esters
The compound 2-Ethylhexyl methylphosphonofluoridate (CAS: 458-71-9, C₉H₂₀FO₂P) from highlights differences in functional groups:
- Phosphonate vs. Sulfonyl Chloride: Phosphonofluoridates are esters with nerve agent applications, whereas sulfonyl chlorides are electrophilic intermediates in drug synthesis .
- Regulatory Status: Phosphonofluoridates are classified under Schedule 1A01 (Chemical Weapons Convention), unlike the sulfonyl chlorides discussed here .
Biological Activity
[1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. Sulfonyl chlorides are known for their reactivity and versatility in organic synthesis, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C6H10ClO2S
- Molecular Weight : 194.66 g/mol
- Structural Features : The compound contains a cyclobutyl group and a difluoroethyl substituent, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Signal Transduction Modulation : The compound could influence signal transduction pathways by modifying receptor interactions or downstream signaling events.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some sulfonyl chlorides show potential as antimicrobial agents by disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.
- Anti-inflammatory Properties : The compound might inhibit pro-inflammatory mediators, contributing to its potential in treating inflammatory diseases.
- Anticancer Effects : Certain derivatives have demonstrated antiproliferative effects against cancer cell lines by inducing apoptosis or inhibiting tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Induction of apoptosis |
Case Study: Anticancer Activity
A study investigated the anticancer properties of a related sulfonamide compound. It was found to inhibit the growth of breast cancer cells in vitro and in xenograft models. The mechanism involved the inhibition of myeloid cell leukemia-1 (Mcl-1), which is known to regulate apoptosis. This suggests that this compound may similarly affect apoptotic pathways in cancer cells .
Safety and Toxicology
While exploring the biological activity, it is crucial to consider the safety profile:
Q & A
Q. What are the standard synthetic routes for [1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride?
The synthesis typically involves multi-step reactions starting with cyclobutane derivatives. A common approach includes:
- Cyclobutane Functionalization : Introducing the difluoroethyl group via nucleophilic substitution or radical fluorination.
- Sulfonyl Chloride Formation : Reacting the intermediate with methanesulfonyl chloride or sulfuryl chloride under controlled conditions (e.g., chloroform, triethylamine) to install the sulfonyl chloride moiety .
- Purification : Column chromatography or recrystallization to isolate the product.
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Difluoroethylation | 2,2-Difluoroethyl iodide, K₂CO₃, DMF, 60°C | ~65-70 |
| Sulfonation | Methanesulfonyl chloride, Et₃N, CHCl₃, 0°C → RT | ~50-55 |
Q. What spectroscopic techniques are used to characterize this compound?
Characterization relies on:
- ¹H/¹³C NMR : To confirm the cyclobutyl and difluoroethyl groups. For example, the cyclobutyl protons appear as multiplets at δ 2.5–3.0 ppm, while CF₂CH₂ signals split into quartets (²J~13 Hz) .
- IR Spectroscopy : Strong S=O stretches at 1360–1370 cm⁻¹ and 1140–1160 cm⁻¹ confirm the sulfonyl chloride group .
- Mass Spectrometry : Molecular ion peaks ([M]⁺) at m/z 204.62 (C₅H₇ClF₂O₂S) validate the molecular formula .
Q. How is the compound stored to ensure stability in laboratory settings?
- Storage Conditions : Under inert atmosphere (Ar/N₂) at –20°C in amber vials to prevent hydrolysis of the sulfonyl chloride group.
- Handling : Use anhydrous solvents (e.g., THF, DCM) and moisture-free reaction setups to avoid decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during difluoroethylation?
Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance difluoroethyl group coupling efficiency .
- Solvent Effects : Polar aprotic solvents like DMF improve solubility of cyclobutane intermediates.
- Temperature Control : Slow addition of fluorinating agents at 0°C minimizes side reactions (e.g., cyclobutane ring opening) .
Q. Data-Driven Example :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| None | DCM | 25 | 40 |
| Pd(PPh₃)₄ | DMF | 60 | 72 |
Q. How do electronic effects of the difluoroethyl group influence nucleophilic substitution reactions?
The electron-withdrawing nature of the CF₂CH₂ group stabilizes transition states during nucleophilic attacks:
- Mechanistic Insight : DFT calculations show a lower activation energy (~15 kJ/mol) for substitutions at the sulfonyl chloride group compared to non-fluorinated analogs .
- Experimental Validation : Faster reaction rates with amines (e.g., benzylamine) in DMF at RT (complete in 2 hr vs. 6 hr for non-fluorinated derivatives) .
Q. How can researchers resolve conflicting data on the compound’s biological activity across assays?
- Controlled Replicates : Ensure consistent purity (>95% by HPLC) and solvent systems (e.g., DMSO concentration ≤0.1% in cell assays) .
- Target-Specific Profiling : Compare activity against related enzymes (e.g., sulfotransferases vs. kinases) to identify selectivity .
- Case Study : Conflicting IC₅₀ values (5 μM vs. 20 μM) in kinase inhibition assays were traced to variations in ATP concentration (1 mM vs. 2 mM) .
Q. What computational tools predict feasible synthetic pathways for novel derivatives?
- Retrosynthesis AI : Tools like Pistachio and Reaxys propose routes based on known reactions (e.g., substituting the cyclobutyl group with azetidine) .
- Feasibility Scoring : Algorithms prioritize routes with high plausibility (>0.8) and minimal steps .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., using hexane/EtOAc) for gram-scale batches .
- Safety : Exothermic sulfonation steps require slow reagent addition and temperature monitoring to prevent runaway reactions .
Data Contradiction Analysis
Q. Why do NMR spectra vary between batches despite identical synthesis protocols?
- Isotactic Impurities : Trace amounts of diastereomers (from incomplete cyclobutane ring closure) cause splitting in ¹H NMR. Use chiral HPLC to confirm enantiomeric excess .
- Moisture Contamination : Hydrolysis products (e.g., sulfonic acids) introduce new peaks at δ 10–12 ppm in ¹H NMR .
Q. How to interpret conflicting reactivity in Suzuki-Miyaura cross-coupling studies?
- Steric Hindrance : The bulky cyclobutyl group reduces accessibility to Pd catalysts. Switching to Buchwald-Hartwig conditions (e.g., XPhos ligand) improves coupling efficiency .
- Electronic Effects : Fluorine atoms alter electron density on the aryl ring, requiring adjusted catalyst loading (5 mol% Pd instead of 2 mol%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
